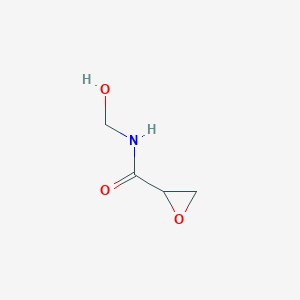![molecular formula C10H10BrFO2S B14071387 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of bromine and fluorine atoms, as well as a sulfone group, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The bromine and fluorine atoms can be selectively reduced using appropriate reducing agents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The sulfone group can participate in various biochemical pathways, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide include other benzo[b]thiophene derivatives such as:
- 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- 5-Fluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
These compounds share structural similarities but differ in the presence and position of halogen atoms, which can significantly affect their chemical properties and reactivity . The uniqueness of this compound lies in its specific combination of bromine, fluorine, and sulfone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrFO2S |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2,2-dimethyl-3H-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H10BrFO2S/c1-10(2)9(12)7-5-6(11)3-4-8(7)15(10,13)14/h3-5,9H,1-2H3 |
InChI Key |
XJJRSPGJCIXYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(S1(=O)=O)C=CC(=C2)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


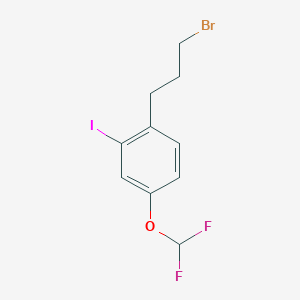
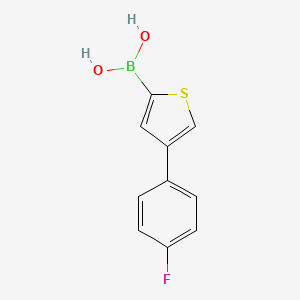

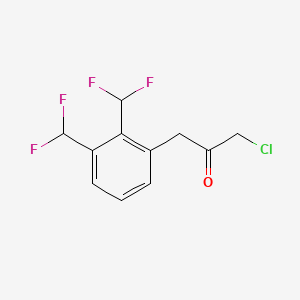
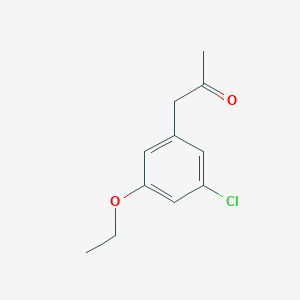
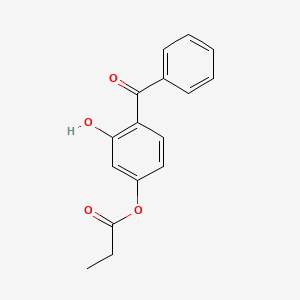
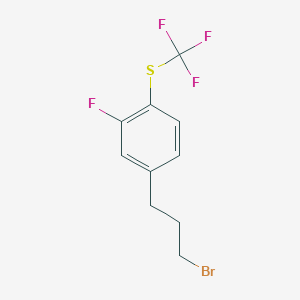
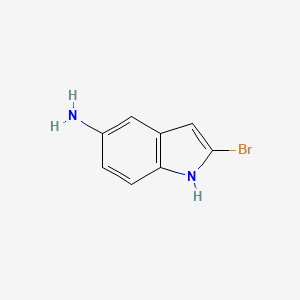


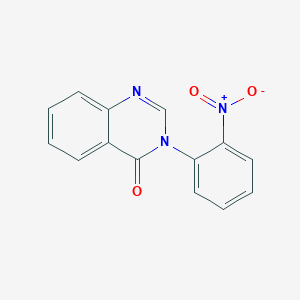
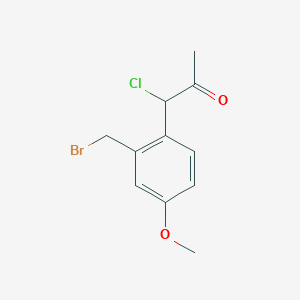
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
